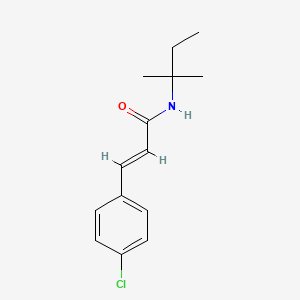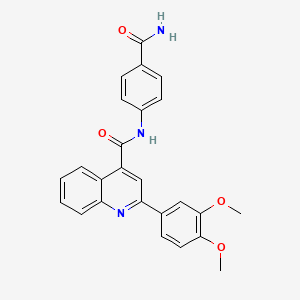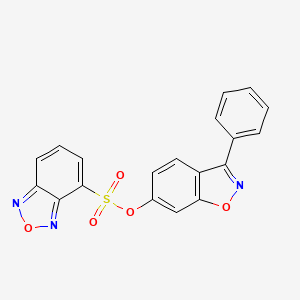![molecular formula C24H21FN2O4 B11010793 3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B11010793.png)
3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorinated indole moiety and a methoxy-substituted chromenone structure. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Coupling with Chromenone: The indole derivative is then coupled with a chromenone precursor through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the chromenone structure can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the indole moiety can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. For instance, the indole moiety can bind to certain receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability. The chromenone structure may contribute to the compound’s ability to intercalate with DNA or inhibit specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole: Shares the indole moiety but lacks the chromenone structure.
7-methoxy-4-methyl-2H-chromen-2-one: Contains the chromenone structure but lacks the indole moiety.
Eigenschaften
Molekularformel |
C24H21FN2O4 |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
3-[2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C24H21FN2O4/c1-13-16-5-4-15(30-2)10-22(16)31-24(29)17(13)11-23(28)27-8-7-21-19(12-27)18-9-14(25)3-6-20(18)26-21/h3-6,9-10,26H,7-8,11-12H2,1-2H3 |
InChI-Schlüssel |
CUEMWKXULDJBMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B11010710.png)
![methyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11010711.png)
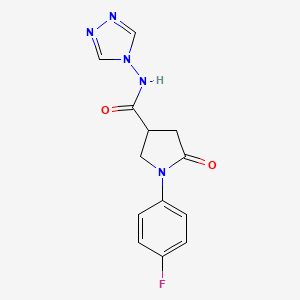
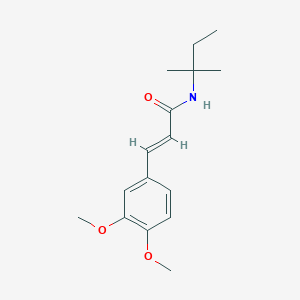
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11010726.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine](/img/structure/B11010740.png)
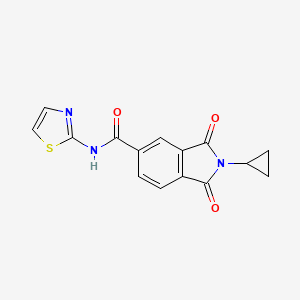
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide](/img/structure/B11010754.png)

![N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11010762.png)
